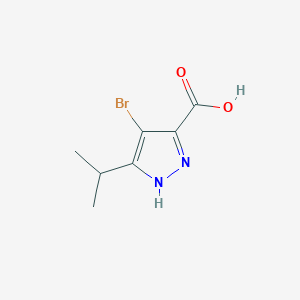![molecular formula C11H18Cl2N2 B1520164 [3-(1-Pyrrolidinylmethyl)phenyl]amine dihydrochloride CAS No. 1185347-04-9](/img/structure/B1520164.png)
[3-(1-Pyrrolidinylmethyl)phenyl]amine dihydrochloride
Overview
Description
Scientific Research Applications
Complex Formation and Reactivity : A study explored the formation of indenyl–nickel complexes with different aminoalkyl substituents, including N-(1-indenylethyl)pyrrolidine. These complexes demonstrated dynamic processes involving reversible coordination of the pendant amine moieties to the Ni center. This work provides insights into the reactivity of such complexes in organometallic chemistry (Groux & Zargarian, 2003).
Transformation into Irreversible Inactivators : Another study showed that the primary amine analogs of certain oxazolidinone, dihydrofuranone, and pyrrolidinone derivatives, which are structurally related to “[3-(1-Pyrrolidinylmethyl)phenyl]amine dihydrochloride”, can be transformed into time-dependent irreversible inhibitors of monoamine oxidase B (MAO-B) upon N-methylation. This finding is significant for understanding the molecular interactions in enzymatic inhibition (Ding & Silverman, 1993).
Synthesis and Characterization of Complexes : Research on the synthesis and spectroscopic characterization of Co(III) complexes with pyrrolidine and other amines revealed how these complexes form and their structural properties. Such studies are crucial for developing new materials with specific chemical and physical properties (Amirnasr et al., 2001).
Formation of Pyrrolines : A methodology presented for the preparation of pyrrolines, including N-phenyl-pyrrolines, involved nucleophilic displacement reactions. Pyrrolines are important in the synthesis of bioactive compounds and natural products, indicating the relevance of “this compound” in synthetic organic chemistry (Souza, Malvestiti, & Bieber, 2012).
Metal-Free Photoredox Catalysis : The development of a metal-free photoredox strategy for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives is another notable application. This reaction method is scalable, offers broad substrate scope, and operates under mild conditions, highlighting the versatility of compounds like “this compound” in catalysis and bond formation (Ociepa, Turkowska, & Gryko, 2018).
Safety and Hazards
properties
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13;;/h3-5,8H,1-2,6-7,9,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPIETNHJHVBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Bromo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B1520085.png)









